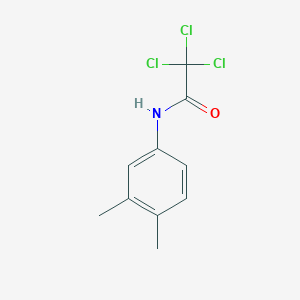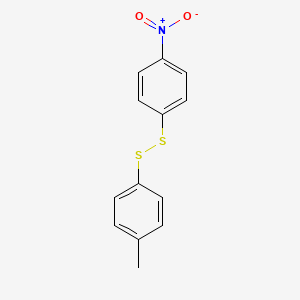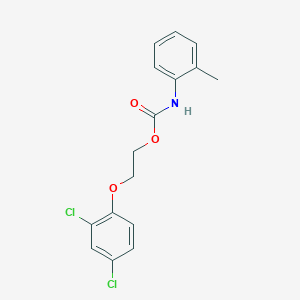
2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H10Cl3NO and a molecular weight of 266.55 g/mol . It is known for its unique chemical structure, which includes a trichloromethyl group and a dimethylphenyl group attached to an acetamide backbone. This compound has various applications in scientific research and industry due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide typically involves the reaction of 3,4-dimethylaniline with trichloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3,4-dimethylaniline} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced equipment and techniques ensures efficient production while minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetamides.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function . The trichloromethyl group and the amide bond play crucial roles in these interactions, leading to the compound’s biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-dimethylphenyl)acetamide: Similar structure but lacks the trichloromethyl group.
2,2,2-Trichloroacetamide: Contains the trichloromethyl group but lacks the dimethylphenyl group.
Uniqueness
2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide is unique due to the presence of both the trichloromethyl and dimethylphenyl groups. This combination imparts distinctive chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
18823-69-3 |
|---|---|
Fórmula molecular |
C10H10Cl3NO |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H10Cl3NO/c1-6-3-4-8(5-7(6)2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
PDSOAPNQXHFOIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C(Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11947733.png)

![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)








![8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene](/img/structure/B11947782.png)

